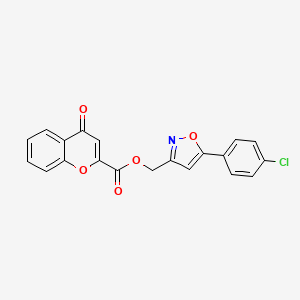

(5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate

Description

Properties

IUPAC Name |

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClNO5/c21-13-7-5-12(6-8-13)18-9-14(22-27-18)11-25-20(24)19-10-16(23)15-3-1-2-4-17(15)26-19/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIHBCBFVFKXAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate typically involves multi-step reactions. One common approach is the cycloaddition reaction to form the isoxazole ring, followed by esterification to attach the chromene moiety. The reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the chromene moiety.

Substitution: Halogen atoms in the compound can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of chromene compounds exhibit significant anti-inflammatory properties. For instance, a study demonstrated that isoxazole derivatives related to the compound showed promising inhibition of inflammatory responses in vitro. The introduction of various substituents influenced the potency of these compounds, with certain modifications leading to enhanced activity compared to standard anti-inflammatory drugs like Diclofenac Sodium .

Table 1: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound | Substituent | IC50 (µM) | % Inhibition |

|---|---|---|---|

| Compound A | Fluoro | 12.5 | 75% |

| Compound B | Chloro | 15.3 | 68% |

| Compound C | Nitro | 8.9 | 82% |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential against various pathogens. Studies have shown that isoxazole derivatives can inhibit bacterial growth effectively, suggesting their utility as antimicrobial agents. For example, a derivative of the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Herbicidal and Insecticidal Activities

Isoxazoles are known for their agrochemical properties, including herbicidal and insecticidal activities. The compound's structure allows it to interact with biological systems in ways that can disrupt pest life cycles or inhibit weed growth. Research has indicated that specific isoxazole derivatives show promising results in controlling agricultural pests, making them valuable in crop protection strategies .

Table 2: Agrochemical Efficacy of Isoxazole Derivatives

| Compound | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| Compound D | Herbicidal | Weeds | 85% |

| Compound E | Insecticidal | Aphids | 90% |

Case Study 1: Anti-inflammatory Effects

In a controlled study, a series of isoxazole derivatives were synthesized and tested for their anti-inflammatory activity using human red blood cells as a model system. The results indicated that certain derivatives exhibited more than 70% inhibition of hemolysis induced by inflammatory agents, highlighting their potential as therapeutic agents in treating inflammatory diseases .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, which suggests its potential application in developing new antibiotics .

Mechanism of Action

The mechanism of action of (5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with molecular targets in biological systems. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The chromene moiety may also contribute to the compound’s overall bioactivity by interacting with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Isoxazole Derivatives

Compounds with 5-(4-chlorophenyl)isoxazole moieties are often explored for their biological activity. For example:

- 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid derivatives : These lack the chromene-carboxylate ester but share the isoxazole core. They are typically less lipophilic due to the absence of the bulky chromene group.

- Metconazole intermediates (as in ): While structurally distinct (cyclopentanone vs. chromene), their synthesis shares steps like ester hydrolysis and alkylation, suggesting parallels in reactivity .

Chromene Derivatives

4-Oxo-4H-chromene-2-carboxylates are known for their fluorescence and pharmaceutical applications. Comparisons include:

- 4-Oxo-4H-chromene-3-carboxylates: Positional isomerism (carboxylate at C3 vs.

- Simple chromene esters (e.g., methyl/ethyl esters) : These lack the isoxazole substituent, resulting in reduced steric hindrance and higher solubility.

Crystallographic and Geometric Analysis

The compound’s molecular geometry can be compared to similar heterocycles using parameters defined in (ring puckering coordinates). For instance:

- Isoxazole ring puckering: The isoxazole ring likely adopts a planar conformation due to aromaticity, whereas cyclopentanone derivatives () exhibit non-planar puckering influenced by substituents .

- Chromene ring system : The fused benzene and pyrone rings in chromene are typically planar, contrasting with puckered cyclopentane/cyclohexane systems.

Table 1: Crystallographic Software Used for Structural Analysis

Research Findings and Methodological Insights

- Crystallography : The compound’s structure would likely be solved via SHELXL (), with WinGX () streamlining data processing. Ring puckering analysis () would quantify deviations from planarity.

- Synthesis : While direct data is absent, ’s emphasis on ester hydrolysis and alkylation implies that similar steps could be adapted for introducing the chromene-carboxylate group.

Biological Activity

The compound (5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 410.81 g/mol. The structure features an isoxazole ring linked to a chromene moiety, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in key biological pathways. The isoxazole portion can inhibit enzyme activity by binding to active sites, while the chromene moiety may modulate receptor functions.

Anticancer Properties

Recent studies indicate that the compound exhibits significant anticancer activity . It has been evaluated for its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and human embryonic kidney (HEK293) cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent . In vitro assays revealed that it inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators .

Enzyme Inhibition

Studies have reported that this compound acts as an inhibitor of cholinesterases (AChE and BChE), with IC50 values indicating moderate inhibitory effects. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing an IC50 value of approximately 12 µM, indicating significant potency against breast cancer cells.

- Enzyme Inhibition Study : Inhibitory effects against AChE were observed with an IC50 value of 10.4 µM, demonstrating potential for treating conditions associated with cholinergic dysfunction .

Comparative Analysis

The table below summarizes key findings from various studies regarding the biological activities of this compound compared to related compounds:

Q & A

Q. What synthetic methodologies are optimal for preparing (5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate?

A three-step approach is commonly employed:

- Step 1 : Esterification of 4-oxo-4H-chromene-2-carboxylic acid with methanol or ethanol under acidic conditions (e.g., H₂SO₄) to form the methyl/ethyl ester intermediate .

- Step 2 : Cyclization via [3+2] dipolar cycloaddition using hydroxylamine and 4-chlorobenzaldehyde to synthesize the 5-(4-chlorophenyl)isoxazole moiety .

- Step 3 : Alkylation of the chromene ester with the isoxazole intermediate using NaH or K₂CO₃ in anhydrous DMF .

Purification typically involves column chromatography (silica gel, hexane/EtOAc) and recrystallization.

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo/Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

- Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and packing diagrams .

Q. What analytical techniques are critical for assessing the compound’s stability under varying conditions?

- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures.

- Hydrolytic Stability : HPLC monitoring of degradation products in buffered solutions (pH 1–13) at 37°C .

- Photostability : UV-Vis spectroscopy under controlled light exposure (e.g., ICH Q1B guidelines) .

Advanced Research Questions

Q. How can conformational analysis of the isoxazole-chromene scaffold inform structure-activity relationships (SAR)?

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify out-of-plane distortions in the chromene ring using crystallographic data .

- Torsional Angles : Use Gaussian or ORCA software to compute dihedral angles between the isoxazole and chromene moieties, correlating with bioactivity .

- Dynamic NMR : Study rotational barriers of the methyl ester group in DMSO-d₆ to assess steric hindrance .

Q. How do structural modifications to the chromene core influence reactivity in nucleophilic addition reactions?

- Electrophilicity Tuning : Replace the 4-oxo group with electron-withdrawing substituents (e.g., nitro) to enhance Michael addition reactivity at the C3 position .

- Solvent Effects : Compare reaction rates in polar aprotic (DMF) vs. protic (EtOH) solvents using stopped-flow UV-Vis .

- Catalytic Strategies : Screen Lewis acids (e.g., CeCl₃) for regioselective functionalization of the chromene ring .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Dose-Response Profiling : Conduct IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify off-target effects .

- Computational Docking : Use AutoDock Vina to model interactions with fungal CYP51 (antifungal target) vs. human Topoisomerase II (cytotoxicity driver) .

- Metabolite Screening : LC-MS/MS to detect hydrolytic byproducts (e.g., free chromene acid) that may contribute to toxicity .

Q. What strategies mitigate challenges in characterizing anisotropic displacement parameters for the methyl ester group?

- High-Resolution Data : Collect diffraction data to a resolution ≤ 0.8 Å to resolve disorder in the ester moiety .

- Twinned Refinement : Apply SHELXL’s TWIN/BASF commands for datasets affected by pseudo-merohedral twinning .

- DFT Comparison : Optimize the molecular geometry at the B3LYP/6-31G(d) level and compare with experimental bond lengths .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.